ALK5 Kinase Inhibitory Potency: 6-yl-Derived Imidazole (EW-7197) Versus 7-yl-Derived Analog
Derivatives constructed from [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine via elaboration at the aminomethyl group yield exceptionally potent ALK5 inhibitors. The clinical candidate EW-7197 (vactosertib), which incorporates the 6-yl scaffold, exhibits an ALK5 kinase IC₅₀ of 0.013 μM (13 nM) in a biochemical kinase assay, with cellular IC₅₀ values of 0.0165 μM in HaCaT (3TP-luc) stable cells and 0.0121 μM in 4T1 (3TP-luc) stable cells [1]. In contrast, a structurally analogous scaffold using the [1,2,4]triazolo[1,5-a]pyridin-7-yl substitution pattern yielded compounds with ALK5 IC₅₀ values typically exceeding 1 μM in the same assay system when evaluated in optimization campaigns, representing an approximately 100-fold or greater potency differential [2]. This comparison is class-level inference based on SAR trends reported across multiple triazolopyridine ALK5 inhibitor series.
| Evidence Dimension | ALK5 kinase biochemical IC₅₀ |
|---|---|
| Target Compound Data | 0.013 μM (EW-7197, a direct derivative of the 6-yl scaffold) [1] |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-a]pyridin-7-yl-derived analogs: >1 μM in comparable ALK5 biochemical assays [2] |
| Quantified Difference | ≥77-fold greater potency for the 6-yl scaffold-derived compound. |
| Conditions | Biochemical ALK5 kinase inhibition assay; cellular luciferase reporter assays in HaCaT and 4T1 cell lines stably transfected with p3TP-luc reporter construct [1]. |
Why This Matters
For procurement decisions in ALK5/TGF-β inhibitor drug discovery programs, the 6-ylmethanamine scaffold has been clinically validated and provides a proven starting point for achieving sub-100 nM potency, whereas the 7-yl isomer has not yielded comparable potency in published series.
- [1] Jin, C.H., et al. (2014) Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase. J. Med. Chem., 57(12), pp. 5054–5070. View Source
- [2] Yoon, S.J., et al. (2014) 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorg. Med. Chem., 22(9), pp. 2747–2754. (SAR comparison across scaffold regioisomers.) View Source
